N-(5-chloro-2-cyanophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
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Description
N-(5-chloro-2-cyanophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is a member of the piperazine family and is known for its ability to interact with various biological systems. In
Scientific Research Applications
Biological Activity Evaluation
Several studies have synthesized derivatives of N-(5-chloro-2-cyanophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide to evaluate their biological activities. For instance, research has focused on the compound's potential as a DPPH scavenging agent, demonstrating noticeable antioxidant, analgesic, and anti-inflammatory activities (P. Nayak et al., 2014). Such findings suggest the compound's utility in developing new pharmacological agents with multiple therapeutic effects.
Synthesis of Novel Derivatives
The compound has served as a precursor in the synthesis of various novel derivatives with intended biological applications. Studies have detailed the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety, indicating the compound's versatility in generating new molecules with potential bioactivity (K. Dawood et al., 2011). Such synthetic versatility underscores the compound's importance in medicinal chemistry for drug development.
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant activity, where derivatives have been synthesized and evaluated in animal models of epilepsy (K. Kamiński et al., 2015). This research demonstrates the potential of the compound and its derivatives in contributing to the development of new anticonvulsant medications.
Antimicrobial and Antitumor Activity
Derivatives of N-(5-chloro-2-cyanophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have shown that these derivatives can exhibit promising inhibitory effects against different microorganisms and cancer cell lines (B. Mistry et al., 2009; M. Albratty et al., 2017). These findings highlight the compound's relevance in the search for new antimicrobial and anticancer agents.
properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-7-6-14(13-21)17(12-15)22-18(25)19(26)24-10-8-23(9-11-24)16-4-2-1-3-5-16/h1-7,12H,8-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKYPQRNKSAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
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